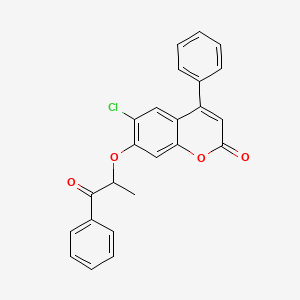

6-chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one

Description

6-Chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative with a complex substitution pattern. Its structure features:

- A 4-phenyl group on the chromenone core, enhancing aromatic interactions.

- A 6-chloro substituent, which may improve metabolic stability and electronic properties.

This compound is of interest in medicinal chemistry due to the pharmacological versatility of coumarins, including anti-inflammatory, anticancer, and antimicrobial activities.

Properties

Molecular Formula |

C24H17ClO4 |

|---|---|

Molecular Weight |

404.8 g/mol |

IUPAC Name |

6-chloro-7-(1-oxo-1-phenylpropan-2-yl)oxy-4-phenylchromen-2-one |

InChI |

InChI=1S/C24H17ClO4/c1-15(24(27)17-10-6-3-7-11-17)28-22-14-21-19(12-20(22)25)18(13-23(26)29-21)16-8-4-2-5-9-16/h2-15H,1H3 |

InChI Key |

GYMMHQDFFIJDGY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)OC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl |

Origin of Product |

United States |

Biological Activity

6-Chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenone derivatives. Chromenones are recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound's unique structure, featuring a chloro group and a phenylethoxy moiety, contributes to its potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 6-chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one is . Its structure includes:

- A chloro substituent at position 6.

- A phenylethoxy group at position 7.

- A ketone functional group at position 1.

These features enhance the compound's reactivity and biological activity compared to other chromenones.

Antimicrobial Properties

Research indicates that chromenone derivatives exhibit antimicrobial activity. For instance, studies have shown that certain derivatives can inhibit the growth of various bacterial strains, making them potential candidates for treating infections .

Anti-inflammatory Effects

6-Chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one may possess anti-inflammatory properties. This activity is crucial for developing treatments for inflammatory diseases, as it could help mitigate symptoms and improve patient outcomes.

Anticancer Activity

Preliminary studies suggest that this compound has significant anticancer effects. It may inhibit specific pathways involved in cancer cell proliferation, making it a promising candidate for further investigation in oncology .

A comparative analysis of similar compounds highlights their biological activities:

| Compound Name | Structural Features | Unique Attributes |

|---|---|---|

| 5-Hydroxy-7-(2-Oxo-2-Phenylethoxy)-4H-Chromen-4-One | Hydroxyl group at position 5 | Exhibits distinct antioxidant properties |

| 4-Methyl-7-(2-Phenyloxy)-Chromenone | Methyl substitution at position 4 | Known for enhanced solubility |

| 4-Hydroxycoumarin | Simple coumarin structure | Widely studied for anticoagulant properties |

Understanding the mechanism of action of 6-chloro-7-(1-methyl-2-oxo-2-phenylethoxy)-4-phenyl-2H-chromen-2-one involves studying its interactions with various biological targets:

- Enzyme Inhibition : Research focuses on how this compound inhibits enzymes involved in disease pathways, such as kinases or phosphatases.

- Receptor Binding Studies : Evaluating its affinity for specific receptors can provide insights into its pharmacological profile and therapeutic potential.

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions requiring careful control of conditions to maximize yield and purity. The derivatization of chromenones allows for the creation of various analogs with potentially enhanced biological activities .

Case Studies

Recent studies have illustrated the efficacy of chromenone derivatives in various biological assays:

- Anticancer Studies : A study demonstrated that certain chromenones showed cytotoxic activity against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating their potential as anticancer agents .

- Antimicrobial Efficacy : Another study reported that specific chromenone derivatives exhibited significant antibacterial activity against resistant strains, showcasing their potential in combating infections .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights:

Position 4 Substitutions :

- The phenyl group in the target compound likely enhances lipophilicity and π-π stacking interactions compared to alkyl groups (e.g., ethyl in ). This may improve membrane permeability but reduce solubility.

- In flavone derivatives (e.g., ), 4-substitutions influence antioxidant activity via electron-donating effects.

Position 6 Chlorine :

- The chlorine atom is conserved across most analogs (e.g., ), suggesting its critical role in electronic modulation and metabolic stability.

Epoxide-containing substituents (e.g., ) may confer reactivity for covalent binding to biological targets.

Biological Activity Trends :

- Anti-inflammatory activity : The acetamide-linked analog demonstrated superior activity to ibuprofen, highlighting the importance of amide groups in modulating inflammation.

- Cytotoxicity : Benzodithiazine derivatives showed potency similar to cisplatin, suggesting that electron-deficient heterocycles enhance DNA alkylation or intercalation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.